![molecular formula C19H20ClN5OS2 B2768539 N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189440-07-0](/img/structure/B2768539.png)

N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

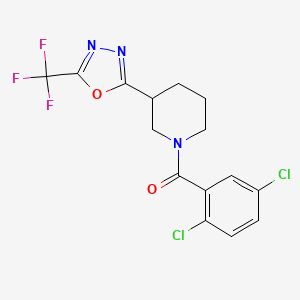

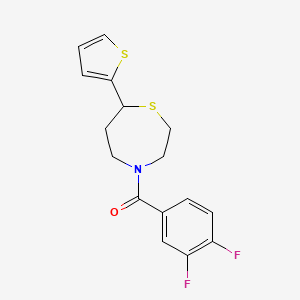

The compound contains several functional groups, including a chlorobenzyl group, a piperidinyl group, a thiazolopyrimidinyl group, and a thioacetamide group. These groups are common in medicinal chemistry and could imply potential biological activity .

Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties. For example, the pyrimidine core is a π-deficient six-membered heterocycle with two nitrogen atoms, which can act as relatively strong electron-withdrawing groups .Applications De Recherche Scientifique

Discovery and Clinical Applications

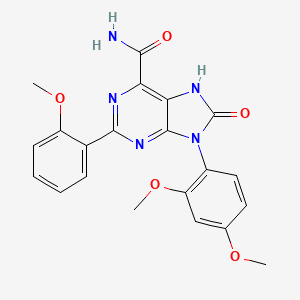

N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is at the forefront of scientific exploration for its potential in clinical applications. For instance, related compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This specificity offers promising therapeutic implications for diseases involving ACAT-1 overexpression, highlighting the compound's potential in treating intractable conditions through improved aqueous solubility and oral absorption rates (K. Shibuya et al., 2018).

Antimicrobial and Antifungal Properties

Research into derivatives of this compound reveals significant antimicrobial activities. A study on the synthesis and evaluation of certain N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated notable efficacy against pathogenic bacteria and Candida species. These compounds displayed enhanced effectiveness against fungi, with specific derivatives showing high susceptibility in Candida utilis, thereby opening avenues for developing novel antifungal agents (B. Mokhtari & K. Pourabdollah, 2013).

Synthesis of Novel Heterocycles

The versatility of this compound is also evident in its use as a precursor for synthesizing novel heterocyclic compounds. Investigations into chloroacetonitrile reactions with piperidine have led to the creation of innovative arylidene derivatives and hitherto unknown pyrano[2,3-d]thiazole derivatives. This research not only expands the chemical repertoire of thiazolo[4,5-d]pyrimidin derivatives but also explores their potential applications in various fields, including pharmaceuticals and materials science (Ali Khalil et al., 2017).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5OS2/c20-14-7-3-2-6-13(14)10-21-15(26)11-27-18-16-17(22-12-23-18)24-19(28-16)25-8-4-1-5-9-25/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDMXOUFKOBVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methyl-1,3-thiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768458.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2768459.png)

![2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2768473.png)

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768475.png)

![6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2768478.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride](/img/structure/B2768479.png)